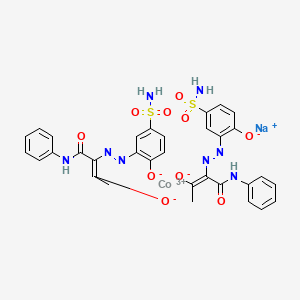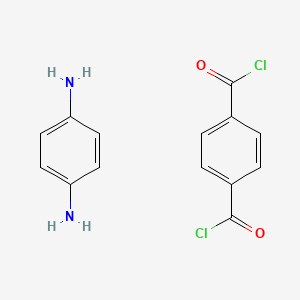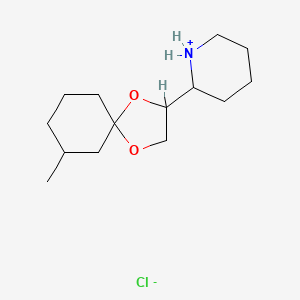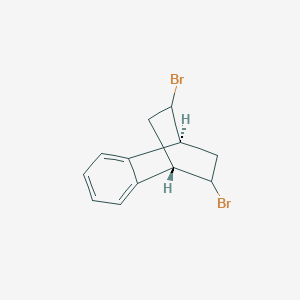![molecular formula C18H14 B13758924 7-methyl-7H-benzo[c]fluorene CAS No. 52086-07-4](/img/structure/B13758924.png)
7-methyl-7H-benzo[c]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-7H-benzo[c]fluorene is a heterocyclic organic compound with the molecular formula C18H14. It is a derivative of benzo[c]fluorene, characterized by the presence of a methyl group at the 7th position. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their complex structures and significant chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-7H-benzo[c]fluorene typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-naphthalene.
Intermediate Formation: Through a series of reactions, including bromination and dehydrobromination, intermediates such as 2-(1-naphthyl)benzaldehyde and this compound are formed.
Final Product: The final step involves the cyclization and methylation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing reaction conditions such as temperature, catalysts, and reaction time to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]fluorenone derivatives, while reduction may produce various hydrogenated forms of the compound .
Applications De Recherche Scientifique
7-Methyl-7H-benzo[c]fluorene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Medicine: Its ability to form DNA adducts also makes it a candidate for studying the effects of environmental pollutants on human health.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-methyl-7H-benzo[c]fluorene involves its interaction with DNA to form adducts. This process is facilitated by the enzyme cytochrome P450, which metabolizes the compound into reactive intermediates capable of binding to DNA. These DNA adducts can lead to mutations and potentially carcinogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c]fluorene: The parent compound without the methyl group.
7H-benzo[c]fluorene: Another isomer with similar properties.
11H-benzo[a]fluorene: A related compound with a different ring structure
Uniqueness
7-Methyl-7H-benzo[c]fluorene is unique due to the presence of the methyl group at the 7th position, which influences its chemical reactivity and biological interactions. This structural modification can affect its ability to form DNA adducts and its overall stability compared to its non-methylated counterparts .
Propriétés
Numéro CAS |
52086-07-4 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
7-methyl-7H-benzo[c]fluorene |
InChI |
InChI=1S/C18H14/c1-12-14-7-4-5-9-17(14)18-15(12)11-10-13-6-2-3-8-16(13)18/h2-12H,1H3 |
Clé InChI |
UMFMSMTZMLZPLT-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



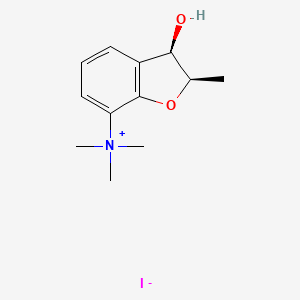
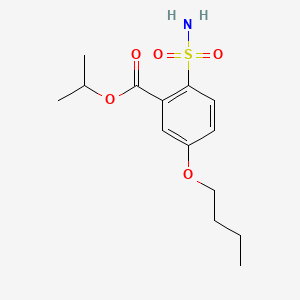
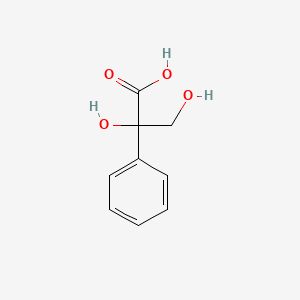
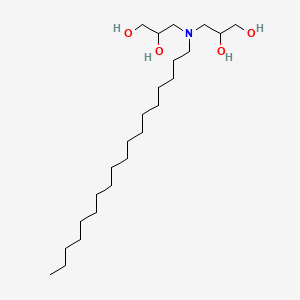
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)

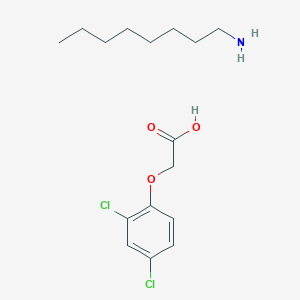
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
